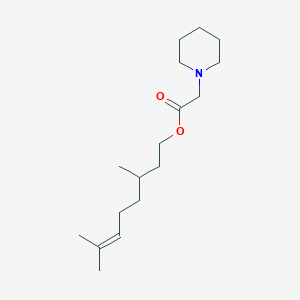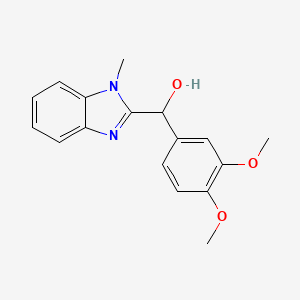![molecular formula C22H23BrN2O2 B3875677 N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3875677.png)
N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide
Descripción general
Descripción
N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesocorticolimbic system of the brain. By blocking the activity of the D3 receptor, N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide may modulate the activity of dopamine in this system, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, gene expression, and protein phosphorylation. These effects are likely related to its mechanism of action as a dopamine D3 receptor antagonist.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine activity in the mesocorticolimbic system. However, one limitation of using N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide is its relatively low potency compared to other dopamine receptor antagonists, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of anxiety, depression, cancer, and pain. Another direction is to investigate its mechanism of action in more detail, including its effects on downstream signaling pathways and gene expression. Additionally, future research could focus on developing more potent and selective dopamine D3 receptor antagonists based on the structure of N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide.
Aplicaciones Científicas De Investigación
N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and pain management. In neuroscience, N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression. In cancer research, N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide has been shown to inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent. In pain management, N-[2-(3-bromophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide has been shown to have analgesic effects in animal models, suggesting its potential use in the treatment of chronic pain.
Propiedades
IUPAC Name |
N-[(Z)-1-(3-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c1-16-8-10-18(11-9-16)21(26)24-20(15-17-6-5-7-19(23)14-17)22(27)25-12-3-2-4-13-25/h5-11,14-15H,2-4,12-13H2,1H3,(H,24,26)/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLQFLZNQHFDGE-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)Br)/C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3875618.png)
![4-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3875623.png)
![4-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3875634.png)
![1-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B3875646.png)
![ethyl 2-[3-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875655.png)
![2-[5-(3-chlorophenyl)-2-furyl]-4,5-diphenyl-1H-imidazole](/img/structure/B3875656.png)
![ethyl 2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875661.png)
![ethyl (2-methoxy-4-{2-[(2-methoxyphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B3875668.png)
![3-[2-(4-methoxybenzylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B3875669.png)